molecular formula C12H11N7O B12918158 3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one CAS No. 56742-19-9

3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one

Cat. No.: B12918158
CAS No.: 56742-19-9
M. Wt: 269.26 g/mol
InChI Key: QOWIAVATQZMSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core fused with a 2,4-diaminopyrimidine moiety via a methylene linker. This structure combines two pharmacologically significant scaffolds: the benzotriazinone ring, known for its role in enzyme inhibition (e.g., poly(ADP-ribose) polymerase inhibitors), and the 2,4-diaminopyrimidine group, commonly found in antifolates and kinase inhibitors.

Properties

CAS No.

56742-19-9

Molecular Formula

C12H11N7O

Molecular Weight

269.26 g/mol

IUPAC Name

3-[(2,4-diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C12H11N7O/c13-10-7(5-15-12(14)16-10)6-19-11(20)8-3-1-2-4-9(8)17-18-19/h1-5H,6H2,(H4,13,14,15,16)

InChI Key

QOWIAVATQZMSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CN=C(N=C3N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Diaminopyrimidin-5-yl)methyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Diaminopyrimidin-5-yl)methyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-((2,4-Diaminopyrimidin-5-yl)methyl)benzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4-Diaminopyrimidin-5-yl)methyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the benzotriazinone or pyrimidine moieties, as well as their applications. Below is a detailed analysis:

Structural Analogs with Modified Pyrimidine Groups

  • Azinphos-methyl (O,O-Dimethyl S-[4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl] phosphorodithioate): Structure: Features a benzotriazinone core linked to a phosphorodithioate group instead of a diaminopyrimidine. Application: Primarily used as an organophosphate insecticide, inhibiting acetylcholinesterase . Key Difference: The replacement of the diaminopyrimidine with a phosphorodithioate ester shifts its biological target from nucleotide biosynthesis to neurotransmission disruption.
  • Compound 3h (N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide): Structure: Contains a pyrimidine fused with an imidazole ring and an acrylamide substituent. Key Difference: The absence of a benzotriazinone core reduces its capacity for intercalation or PARP inhibition compared to the target compound.

Analogs with Modified Benzotriazinone Moieties

  • tert-butyl(3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)carbamate (9e): Structure: Replaces the benzotriazinone with a benzoimidazo-pyrimidine scaffold and includes a triazole group. Application: Potential use in oncology due to fused heterocyclic systems, which are common in DNA-intercalating agents . Key Difference: The triazole and carbamate groups enhance solubility but may reduce metabolic stability compared to the target compound’s diaminopyrimidine group.

Functional Comparison Table

Compound Core Structure Key Functional Groups Primary Application Reference
Target Compound Benzotriazinone + diaminopyrimidine 2,4-Diaminopyrimidine, methyl linker Hypothesized kinase/DHFR inhibition
Azinphos-methyl Benzotriazinone + phosphorodithioate Phosphorodithioate ester Insecticide (acetylcholinesterase inhibitor)
Compound 3h Imidazo-pyrimidine + acrylamide Acrylamide, ethoxy-piperazine Kinase inhibitor (covalent binding)
Compound 9e Benzoimidazo-pyrimidine + triazole Triazole, carbamate DNA intercalation (oncology)

Research Findings and Mechanistic Insights

  • Azinphos-methyl : Demonstrated acute toxicity in mammals (LD₅₀ = 4–10 mg/kg in rats) due to irreversible acetylcholinesterase inhibition. Its phosphorodithioate group undergoes oxidative desulfuration to form the active oxon metabolite .
  • Compound 3h: Exhibits nanomolar IC₅₀ values against kinases like EGFR and BRAF in preclinical studies, attributed to the acrylamide’s covalent binding to catalytic cysteine residues .
  • Its benzotriazinone group may confer additional DNA repair enzyme inhibition.

Limitations and Knowledge Gaps

  • No direct studies on the target compound’s synthesis, bioactivity, or pharmacokinetics were found in the provided evidence.
  • Comparisons rely on structural extrapolation from analogs like Azinphos-methyl and Compound 3h, which differ significantly in substituents and applications.

Biological Activity

3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one (CAS Number: 56742-19-9) is a compound of interest due to its potential biological activities, particularly as an inhibitor in various enzymatic processes. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁N₇O
  • Molecular Weight : 253.27 g/mol
  • Chemical Structure : The compound features a benzotriazine core substituted with a 2,4-diaminopyrimidine moiety.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its effects on cellular processes. Here are the key areas of activity:

1. Enzyme Inhibition

Research has shown that compounds containing the diaminopyrimidine structure exhibit significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation.

Table 1: Inhibition Potency against DHFR

CompoundIC₅₀ (µM)Selectivity over Human DHFR
This compoundTBDTBD
Trimethoprim0.017Moderate

Note: TBD indicates that further specific studies are needed to determine the exact values for this compound.

2. Antifungal Activity

The compound has been evaluated for its antifungal properties against Candida albicans. Preliminary results indicate that it may possess antifungal activity comparable to established treatments.

Table 2: Antifungal Activity against C. albicans

CompoundMinimum Inhibitory Concentration (MIC)
This compoundTBD
Fluconazole24 µg/mL

3. Cellular Effects

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including breast carcinoma cells (MCF-10). The results suggest that it may inhibit cell growth effectively.

Case Studies

Several studies have investigated the biological activity of similar compounds with the diaminopyrimidine scaffold. These studies provide insights into structure-activity relationships (SAR) that can be applied to this compound.

Case Study 1: Dihydrofolate Reductase Inhibition

A study conducted on a series of diaminopyrimidine derivatives showed that increasing alkyl chain lengths at specific positions significantly enhanced enzyme inhibition potency. This trend suggests that structural modifications could optimize the biological activity of our compound .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, compounds similar to our target were tested against C. albicans. Results indicated that certain substitutions could lead to enhanced antifungal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.